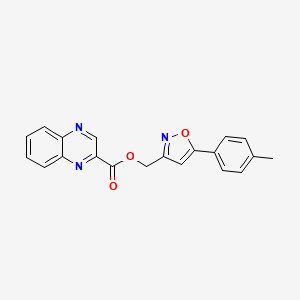

(5-(p-Tolyl)isoxazol-3-yl)methyl quinoxaline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic moiety . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Applications De Recherche Scientifique

Crystal Structure and Molecular Dynamics

- The compound is synthesized by stirring 1-allyl-3-phenylquinoxalin-2(1H)-one and (E)-4 methylbenzaldehydeoxime in chloroform, followed by addition of sodium hypochlorite and recrystallization in ethanol. Its structure was confirmed by single crystal X-ray diffraction, showing crystallization in the monoclinic crystal system (N. Abad et al., 2021).

Antimicrobial Applications

- Derivatives of this compound have been synthesized and showed in vitro antibacterial activity against pathogenic bacteria like S. aureus and E. coli (M. Idrees et al., 2020).

Anticancer Potential

- Novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, related to the compound , were synthesized and showed promising antiproliferative activities against human cancer cell lines, indicating potential for cancer treatment (Şeyma Cankara Pirol et al., 2014).

DNA Adducts and Carcinogenesis

- The compound is part of the heterocyclic amines family, which are known for producing DNA adducts critical for mutagenicity and carcinogenicity. This is significant for understanding its implications in mutagenesis and carcinogenesis (H. Schut & E. Snyderwine, 1999).

Benzodiazepine Receptor Ligands

- Isoxazole derivatives of the compound showed high binding affinity to benzodiazepine receptors, indicating potential applications in neurological research or therapy (S. Takada et al., 1996).

Pharmaceutical and Antibiotic Uses

- Quinoxaline derivatives, like the compound , are used in dyes, pharmaceuticals, and antibiotics, demonstrating a wide range of applications (Aastha Pareek and Dharma Kishor, 2015).

Antimicrobial and Anti-inflammatory Applications

- Novel isoxazolyl pyrimido[4,5-b]quinolines, related to the compound, were synthesized and evaluated for antimicrobial, anti-inflammatory, and analgesic activity, suggesting possible medical applications (E. Rajanarendar et al., 2012).

Orientations Futures

The development of new synthetic strategies and designing of new isoxazole and quinoxaline derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of these derivatives to the medicinal chemists for the development of clinically viable drugs .

Propriétés

IUPAC Name |

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3/c1-13-6-8-14(9-7-13)19-10-15(23-26-19)12-25-20(24)18-11-21-16-4-2-3-5-17(16)22-18/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEDUQPJNDZUKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(p-Tolyl)isoxazol-3-yl)methyl quinoxaline-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone](/img/structure/B2642492.png)

![3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2642494.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2642496.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2642497.png)

![4-[(Thieno[3,2-d]pyrimidin-4-ylamino)methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2642498.png)

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone](/img/structure/B2642507.png)

![5-(3,4-Dimethylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine](/img/structure/B2642508.png)

![1-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2642513.png)